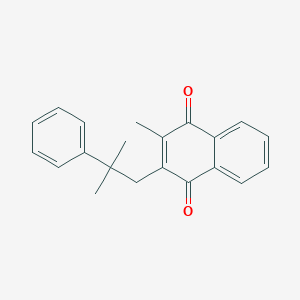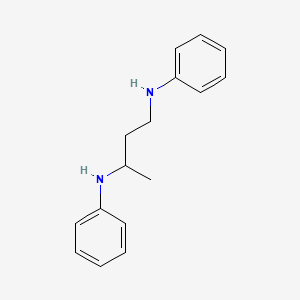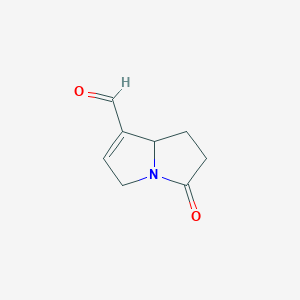
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.165 g/mol This compound is characterized by a pyrrolizine ring structure, which consists of a pyrrole ring fused to a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolizine precursor with an oxidizing agent to introduce the oxo group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction
Analyse Chemischer Reaktionen
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce different functional groups into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions In biology, it may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active compoundsIn industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of 3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde involves its interaction with specific molecular targets and pathways within a biological system. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde can be compared with other similar compounds, such as pyrrolidines, 3-pyrrolines, and aldehydes. These compounds share structural similarities but differ in their chemical properties and reactivity. For example, pyrrolidines are saturated heterocyclic compounds, while 3-pyrrolines contain a double bond in the ring structure. Aldehydes, on the other hand, are characterized by the presence of a formyl group.
Eigenschaften
CAS-Nummer |
83177-79-1 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
5-oxo-3,6,7,8-tetrahydropyrrolizine-1-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h3,5,7H,1-2,4H2 |
InChI-Schlüssel |
XJKUUECRFIYIHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N2C1C(=CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


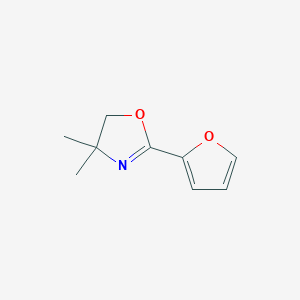
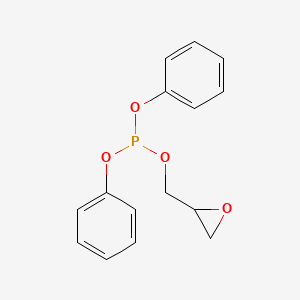
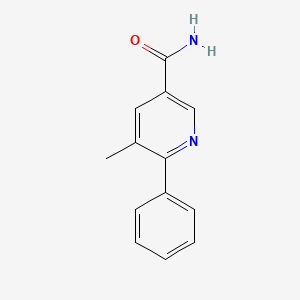
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)

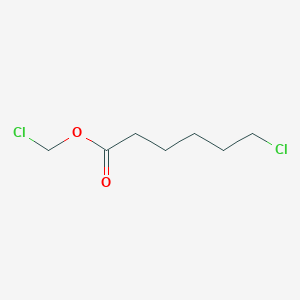
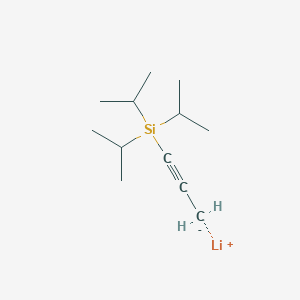
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
